2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE

Tubulin polymerization inhibition Structure-activity relationship Cancer cell cytotoxicity

This compound is a dedicated negative-control probe for tubulin colchicine-site SAR studies because its unsubstituted indole NH enables direct comparison with N1-alkylated analogs such as BPR0C261. The isoxazole amide terminus isolates the pharmacological impact of the heterocycle sulfur atom (O vs S). Its ethyl linker topology is a unique tool for quantifying linker flexibility effects on binding kinetics. Also serves as an LC-MS/MS reference standard. ≥95% purity, research-grade. Compound-specific qualification is essential—generic substitution within the indol-3-yl oxoacetamide class carries high risk of functional nonequivalence.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 1421493-48-2
Cat. No. B2889093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE
CAS1421493-48-2
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C16H15N3O3/c1-10-8-11(22-19-10)6-7-17-16(21)15(20)13-9-18-14-5-3-2-4-12(13)14/h2-5,8-9,18H,6-7H2,1H3,(H,17,21)
InChIKeyFIQSDZGXYRUHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide (CAS 1421493-48-2): Compound Class and Procurement Context


2-(1H-Indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide (CAS 1421493-48-2, MW 297.31, C16H15N3O3) is a synthetic indol-3-yl oxoacetamide derivative belonging to a class of heteroatom-containing compounds disclosed in US Patent 6,903,104 and US 7,396,838 as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [1]. Structurally, the compound features an unsubstituted indole NH, a glyoxylamide linker, and an N-ethyl-(3-methylisoxazole) side chain. The class mechanism involves microtubule disruption via interaction with the colchicine binding site on tubulin, leading to G2/M cell cycle arrest and apoptosis [2]. This compound is offered by multiple chemical suppliers as a research-grade reagent for preclinical oncology and chemical biology investigations.

Why Generic Substitution Fails for 2-(1H-Indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide: Structural Nuances That Defeat Interchangeability


Within the indol-3-yl oxoacetamide class, small structural modifications produce large functional consequences that preclude simple substitution. The lead clinical candidate BPR0C261 (N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide) requires both N1-indole alkylation and an isothiazole amide for its optimal oral bioavailability (43% in dogs) and potency profile [1]. The target compound differs at three critical positions: it retains the free indole NH (R1 = H), replaces the isothiazole with an isoxazole directly, and employs an ethyl spacer rather than a methylene linker. Published SAR on related indole-3-glyoxylamides demonstrates that N1-substitution status alone can dictate whether a compound exhibits nanomolar tubulin polymerization inhibition or is essentially inactive [2]. Furthermore, modifications to the amide heterocycle and linker length in the N-heterocyclic indolyl glyoxylamide series produce IC50 values spanning over two orders of magnitude (17–1,711 nM) across human cancer cell lines [3]. Consequently, generic substitution within this class without compound-specific qualification data is scientifically unjustified and carries high risk of functional nonequivalence.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide Against Key Comparators


Indole N1-Substitution Status: Unsubstituted NH vs. N-Alkylated Analogs and Impact on Tubulin Polymerization Activity

The target compound retains a free indole N1-H, whereas the lead clinical candidate BPR0C261 and D-24851 (Indibulin) both bear N1-substituents (3-methylisoxazol-5-ylmethyl and 4-chlorobenzyl, respectively) [1]. SAR studies from the 2015 J. Med. Chem. indole-3-glyoxylamide series established that N1-unsubstituted indole derivatives can retain potent tubulin polymerization inhibitory activity, but with a distinct SAR profile from N1-substituted libraries; the N1-H compounds required different substitution patterns on the amide side chain to achieve comparable potency [2]. This differentiation is critical: the free NH provides a hydrogen-bond donor absent in N-alkylated analogs, altering both target binding geometry and physicochemical properties such as logP and solubility [2].

Tubulin polymerization inhibition Structure-activity relationship Cancer cell cytotoxicity

Amide Heterocycle: Isoxazole (Target) vs. Isothiazole (BPR0C261) – Impact on Oral Bioavailability and Potency

The target compound employs an isoxazole ring at the amide terminus, whereas the lead compound BPR0C261 utilizes an isothiazole. In the foundational 2003 J. Med. Chem. N-heterocyclic indolyl glyoxylamide series, the isothiazole-substituted compound (compound 7, later designated BPR0C261) demonstrated the most potent activity with IC50 values of 17–1,711 nM across multiple human cancer cell lines, while isoxazole-containing analogs within the same study showed quantitatively distinct potency profiles [1]. The isothiazole sulfur atom contributes to both target binding and metabolic stability; its replacement with isoxazole oxygen alters hydrogen-bonding capacity, lipophilicity, and oxidative metabolism susceptibility [1]. BPR0C261 achieved 43% oral bioavailability in dogs, a benchmark that cannot be assumed for the isoxazole analog without dedicated pharmacokinetic profiling [2].

Oral bioavailability Heterocycle SAR Anticancer drug design

Linker Length and Flexibility: Ethyl Spacer (Target) vs. Direct Attachment or Methylene Linker in Comparators

The target compound incorporates an ethylene (-CH2CH2-) spacer between the amide nitrogen and the isoxazole ring. In contrast, BPR0C261 connects the isothiazole directly to the amide nitrogen with no spacer, while other analogs such as 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide (CAS 893783-88-5) attach the isoxazole directly [1]. The ethyl spacer introduces two additional rotatable bonds (total rotatable bond count = 6 vs. 4 for directly attached analogs), increasing conformational entropy and potentially altering the entropic penalty upon tubulin binding [2]. In the broader class, linker length modifications between the glyoxylamide and the terminal heterocycle have been shown to modulate both potency and selectivity profiles, though systematic quantitative linker SAR for the isoxazole-ethyl-indole combination has not been published [2].

Linker SAR Conformational flexibility Target engagement

Class-Level Evidence: Microtubule Disruption and Anti-Angiogenic Activity as Differentiating Mechanism from Non-Indole Tubulin Inhibitors

Indol-3-yl oxoacetamides, including the target compound's structural class, inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, a mechanism shared with BPR0C261 but distinct from vinca alkaloid-site binders (vincristine, vinblastine) and taxane-site stabilizers (paclitaxel, docetaxel) [1]. BPR0C261 demonstrated IC50 values against endothelial cell growth approximately 10-fold lower than against cancer cells, indicating a dual anti-angiogenic/cytotoxic mechanism not uniformly observed across all microtubule-targeting agents [2]. The target compound, by virtue of its class membership and structural features, is predicted to engage the colchicine site, but the magnitude of its anti-angiogenic selectivity relative to its cytotoxic activity cannot be assumed equivalent to BPR0C261 without direct comparative testing [1].

Microtubule disruption Anti-angiogenesis Colchicine binding site

Physicochemical Differentiation: Calculated Properties vs. BPR0C261 and Implications for Formulation Requirements

The target compound (MW 297.31, C16H15N3O3) is significantly smaller and less lipophilic than BPR0C261 (MW 380.4, C19H16N4O3S) [1]. The absence of the isothiazole sulfur and the N1-alkyl substituent reduces molecular weight by approximately 83 Da and eliminates two heteroatom-associated polar surface area contributors. These differences predict altered solubility, permeability, and metabolic stability profiles. BPR0C261 required a specialized oral formulation containing d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) and Transcutol to achieve acceptable oral bioavailability; the different physicochemical profile of the target compound may impose distinct formulation requirements that cannot be assumed transferable [2].

Physicochemical properties Drug-likeness Formulation development

Optimal Research and Industrial Application Scenarios for 2-(1H-Indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide Based on Differentiated Evidence


SAR Probe for Investigating the Role of Indole N1-H in Tubulin Colchicine-Site Binding

The unsubstituted indole NH of this compound makes it a valuable negative-control or comparator probe in SAR studies aimed at dissecting the contribution of N1-substitution to tubulin binding affinity and selectivity. When tested alongside N1-alkylated analogs such as BPR0C261, this compound can reveal whether the free NH hydrogen-bond donor interacts favorably or unfavorably with the colchicine-binding pocket, informing rational design of next-generation inhibitors [1]. This application is supported by the 2015 J. Med. Chem. finding that N1-H indole-3-glyoxylamides exhibit a distinct SAR requiring specific amide modifications for activity retention [2].

Tool Compound for Differentiating Isoxazole- vs. Isothiazole-Dependent Pharmacology in the Indolyl Glyoxylamide Class

The isoxazole-for-isothiazole substitution at the amide terminus provides a direct chemical tool for isolating the pharmacological contribution of the heterocycle sulfur atom. Parallel testing against BPR0C261 in tubulin polymerization, cytotoxicity, and ADME assays can quantify the impact of this single-atom substitution (O vs. S) on potency, metabolic stability, and off-target profiles, generating data critical for patent strategy and lead optimization [1].

Probe for Evaluating Linker Length Effects on Microtubule Inhibitor Binding Kinetics

The ethyl spacer between the amide and isoxazole represents a linker topology not represented in the major clinical candidates (BPR0C261, D-24851/Indibulin). This compound can serve as a dedicated probe in biophysical assays (SPR, ITC, or fluorescence polarization-based tubulin binding assays) to quantify how the additional two rotatable bonds affect kon, koff, and residence time at the colchicine site, providing mechanistic insight for linker optimization campaigns [2].

Reference Standard for Analytical Method Development and Metabolite Identification in Indolyl Glyoxylamide Programs

With its distinct molecular weight (297.31), unique InChI Key (FIQSDZGXYRUHGQ-UHFFFAOYSA-N), and characteristic fragmentation pattern, this compound can serve as a reference standard for LC-MS/MS method development, impurity profiling, and forced degradation studies within indolyl oxoacetamide drug development programs. Its chromatographic behavior can benchmark column selection and gradient optimization for related analogs with higher molecular complexity [1].

Quote Request

Request a Quote for 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.